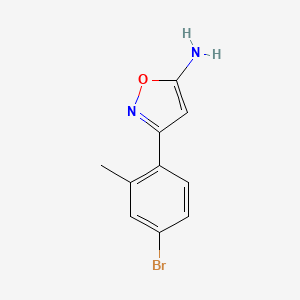
3-(4-Bromo-2-methylphenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-methylphenyl)isoxazol-5-amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxideCommon catalysts used in this reaction include copper (I) and ruthenium (II) compounds . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to reduce costs and environmental impact. These methods include the use of tert-butyl nitrite or isoamyl nitrite as reagents, which enable efficient, one-pot synthesis under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)isoxazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antioxidant properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)isoxazol-5-amine
- 3-(4-Chlorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
Uniqueness
3-(4-Bromo-2-methylphenyl)isoxazol-5-amine is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI Key |
XAAKXZJREJJKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


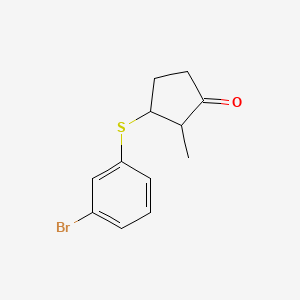
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

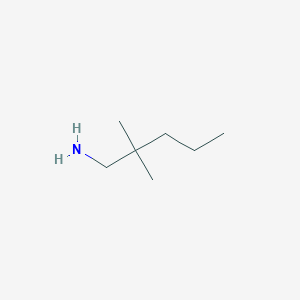
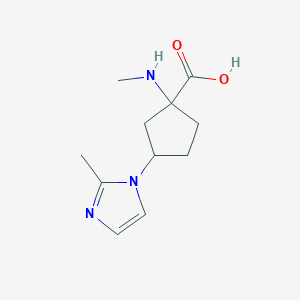

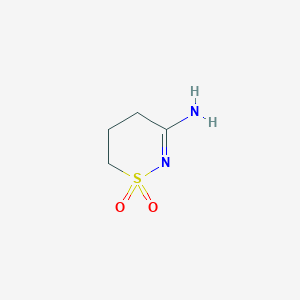
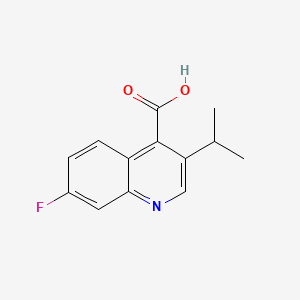

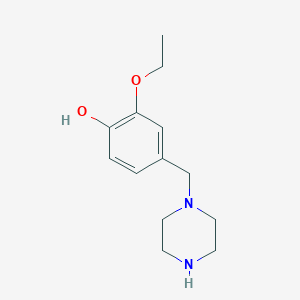
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)

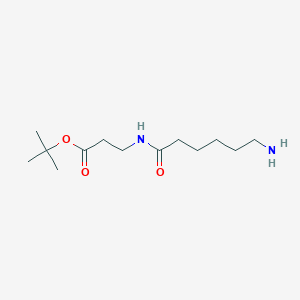
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
